4-acetyl-N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride
CAS No.: 1216405-17-2
Cat. No.: VC6144743
Molecular Formula: C22H26ClN3O3S
Molecular Weight: 447.98
* For research use only. Not for human or veterinary use.
![4-acetyl-N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride - 1216405-17-2](/images/structure/VC6144743.png)
Specification
CAS No. | 1216405-17-2 |
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Molecular Formula | C22H26ClN3O3S |
Molecular Weight | 447.98 |
IUPAC Name | 4-acetyl-N-[3-(dimethylamino)propyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide;hydrochloride |
Standard InChI | InChI=1S/C22H25N3O3S.ClH/c1-15(26)16-9-11-17(12-10-16)21(27)25(14-6-13-24(2)3)22-23-20-18(28-4)7-5-8-19(20)29-22;/h5,7-12H,6,13-14H2,1-4H3;1H |
Standard InChI Key | PYYXGEHRDIHEMQ-UHFFFAOYSA-N |
SMILES | CC(=O)C1=CC=C(C=C1)C(=O)N(CCCN(C)C)C2=NC3=C(C=CC=C3S2)OC.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a benzamide core (C₆H₅CONH–) substituted at the nitrogen atom with two distinct groups:
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A 3-(dimethylamino)propyl chain (–CH₂CH₂CH₂N(CH₃)₂) providing cationic character under physiological conditions.
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A 4-methoxybenzo[d]thiazol-2-yl heterocycle, where a methoxy group (–OCH₃) occupies the 4-position of the benzothiazole ring . The acetyl group (–COCH₃) at the 4-position of the benzamide enhances steric bulk and may influence binding interactions.
Table 1: Key Physicochemical Data
Property | Value | Source |
---|---|---|
Molecular Formula | C₂₂H₂₆ClN₃O₃S | |
Molecular Weight | 448.0 g/mol | |
Salt Form | Hydrochloride | |
Solubility | Not reported | – |
Melting/Boiling Point | Not available |
The hydrochloride salt improves aqueous solubility, critical for in vitro assays . The dimethylamino group’s protonation at physiological pH likely enhances membrane permeability.
Applications in Research
Chemical Probes
The compound’s rigidity and heterocyclic architecture make it suitable for:
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Protein Binding Studies: Fluorescent tagging or SPR analysis to identify cellular targets.
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Structure-Activity Relationship (SAR): Modifying the acetyl or methoxy groups to optimize potency .
Drug Development
As a lead compound, further derivatization could yield candidates for:
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